molecular formula C12H16O3 B1498835 Methyl 4-(3-(hydroxymethyl)phenyl)butanoate CAS No. 873371-71-2

Methyl 4-(3-(hydroxymethyl)phenyl)butanoate

Cat. No.: B1498835
CAS No.: 873371-71-2
M. Wt: 208.25 g/mol
InChI Key: GKVBCWYTGXXKEL-UHFFFAOYSA-N
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Description

Methyl 4-(3-(hydroxymethyl)phenyl)butanoate: is a chemical compound belonging to the class of organic esters. It consists of a phenyl ring substituted with a hydroxymethyl group at the 3-position and a butanoate ester group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzene derivatives and butanoic acid .

  • Reaction Steps: The hydroxymethyl group is introduced via a reduction reaction of a corresponding aldehyde or ketone. The esterification step involves reacting the hydroxymethyl-substituted phenyl compound with methyl alcohol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

  • Reduction: The phenyl ring can undergo reduction reactions to form various derivatives.

  • Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of benzoic acid derivatives .

  • Reduction: Production of benzyl alcohol derivatives .

  • Substitution: Generation of amide or ester derivatives .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Biology: It serves as a biomarker in metabolic studies and biochemical assays . Medicine: The compound is explored for its antioxidant and anti-inflammatory properties in drug development. Industry: It is utilized in the production of plastics , polymers , and dyes .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group plays a crucial role in hydrogen bonding and molecular recognition processes, while the butanoate ester group influences the compound's lipophilicity and bioavailability .

Comparison with Similar Compounds

  • Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Methyl 4-(hydroxymethyl)benzoate

  • Methyl 4-(3-hydroxyphenyl)butanoate

Uniqueness: Methyl 4-(3-(hydroxymethyl)phenyl)butanoate is distinguished by its specific structural arrangement , which imparts unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-3-5-10-4-2-6-11(8-10)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVBCWYTGXXKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654881
Record name Methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873371-71-2
Record name Methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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